4-Prop-2-ynyloxy-phenol
Overview
Description
4-Prop-2-ynyloxy-phenol is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity :
- 4-Prop-2-ynyloxy-phenol derivatives have been synthesized using a convenient method, which shows significant potential for antibacterial and antiurease activities. One derivative, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, exhibited notable antiurease activity, while another derivative showed potent antibacterial effects against Bacillus subtillus (Batool et al., 2014).
Chemosterilant Properties :
- Structural modifications of benzylphenol types, including the introduction of a prop-2-ynyloxy group, have been explored for their use as insect chemosterilants. These compounds showed moderate inhibitory action on certain enzymes and potential as chemosterilants (Matolcsy et al., 1986).
Molecular Docking and Quantum Chemical Studies :
- The compound 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol has been studied for its molecular structure, suggesting potential biological effects based on molecular docking results (Viji et al., 2020).
Anti-Malarial Activity :
- Hydroxyenone derivatives containing this compound have been screened for anti-malarial activity. Compounds exhibited potent anti-malarial effects, as evidenced by docking studies and binding energies calculations (Dalal et al., 2019).
Bioremediation Applications :
- Laccase from Fusarium incarnatum UC-14, in combination with this compound derivatives, has shown effectiveness in the bioremediation of Bisphenol A, a recognized environmental pollutant (Chhaya & Gupte, 2013).
Effects on Gene Transfer and Virulence Induction :
- Research on phenolic compounds, including those with this compound, has indicated their role in increasing virulence gene induction and gene transfer rates in plant systems (Joubert et al., 2002).
NMDA Receptor Antagonists Synthesis :
- Derivatives of this compound have been synthesized and evaluated as NMDA receptor antagonists, showing potential for therapeutic use in Parkinson's disease (Wright et al., 2001).
Research in Phenolic Compounds :
- Studies have highlighted the importance of phenolic compounds in plants and their applications, including the metabolic plasticity and roles in adaptation to biotic and abiotic environments. This could be relevant for derivatives of this compound in terms of its effects on plant biology and applications in agriculture (Boudet, 2007).
Properties
IUPAC Name |
4-prop-2-ynoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6,10H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSNDGAXTKABBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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